molecular formula C13H26S B14299570 3-Nonylthiolane CAS No. 125213-02-7

3-Nonylthiolane

Cat. No.: B14299570
CAS No.: 125213-02-7
M. Wt: 214.41 g/mol
InChI Key: SIJCEFKRQXCLMU-UHFFFAOYSA-N
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Description

3-Nonylthiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds Thiolanes are known for their distinctive odor and are often used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonylthiolane typically involves the reaction of nonyl halides with thiolane under specific conditions. One common method is the nucleophilic substitution reaction where nonyl bromide reacts with thiolane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-Nonylthiolane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane.

    Substitution: The nonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or strong acids/bases are used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane.

    Substitution: Various substituted thiolanes depending on the reagents used.

Scientific Research Applications

3-Nonylthiolane has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the flavor and fragrance industry due to its distinctive odor profile.

Mechanism of Action

The mechanism of action of 3-Nonylthiolane involves its interaction with molecular targets through its sulfur-containing thiolane ring. The sulfur atom can form bonds with various electrophiles, leading to the formation of new compounds. The nonyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

    3-Nonylthiophene: Similar structure but with a thiophene ring instead of a thiolane ring.

    3-Nonylsulfide: Contains a sulfide linkage instead of a thiolane ring.

    3-Nonylthiol: Contains a thiol group instead of a thiolane ring.

Uniqueness: 3-Nonylthiolane is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity compared to other sulfur-containing compounds

Properties

CAS No.

125213-02-7

Molecular Formula

C13H26S

Molecular Weight

214.41 g/mol

IUPAC Name

3-nonylthiolane

InChI

InChI=1S/C13H26S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h13H,2-12H2,1H3

InChI Key

SIJCEFKRQXCLMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCSC1

Origin of Product

United States

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